Pargamicin A -

Pargamicin A

Catalog Number: EVT-1595090
CAS Number:
Molecular Formula: C34H52N8O9
Molecular Weight: 716.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pargamicin A is a natural product found in Amycolatopsis with data available.
Synthesis Analysis

Methods and Technical Details

The total synthesis of pargamicin A has been achieved through various approaches, primarily focusing on the late-stage formation of the piperazine ring. A notable method involves the careful selection of condensation reagents to construct the densely substituted hexapeptide backbone. The synthesis typically begins with the preparation of protected linear precursors, followed by strategic coupling reactions to form the cyclic structure. For example, one method reported used HATU-mediated condensation to link dipeptides, achieving high yields without epimerization .

Key steps in the synthesis include:

  • Hydrolysis of methyl esters followed by condensation reactions.
  • Activation of amino acids with reagents like Ghosez’s reagent.
  • Late-stage cyclization to form the piperazine ring, which is critical for the biological activity of pargamicin A .
Molecular Structure Analysis

Structure and Data

The molecular structure of pargamicin A features a complex arrangement of amino acid residues, including d-Phe and Sar residues, linked through peptide bonds. The presence of piperazic acid contributes to its unique cyclic conformation. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structural integrity and configurational assignments of synthetic pargamicin A, showing excellent agreement with natural isolates .

Key structural features include:

  • A cyclic hexapeptide backbone.
  • Multiple stereocenters, adding to its structural complexity.
  • Functional groups that enhance its interaction with bacterial targets .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of pargamicin A are primarily condensation reactions that facilitate the formation of peptide bonds. Key reactions include:

  • Dipeptide Formation: Utilizing activated carboxylic acids to couple amino acids efficiently.
  • Cyclization Reactions: Late-stage formation of cyclic structures through intramolecular reactions.
  • Deprotection Steps: Removal of protecting groups under mild conditions to preserve sensitive functional groups.

These reactions are crucial as they dictate the yield and purity of the final product while maintaining the structural integrity necessary for biological activity .

Mechanism of Action

Process and Data

Pargamicin A exhibits its antibacterial properties through several mechanisms. Primarily, it disrupts bacterial protein synthesis by binding to ribosomal subunits, inhibiting translation processes. This action leads to an accumulation of defective proteins within bacterial cells, ultimately resulting in cell death. Studies have shown that pargamicin A is effective against various strains of drug-resistant bacteria, highlighting its potential as a therapeutic agent in treating infections that are difficult to manage with conventional antibiotics .

Mechanisms include:

  • Inhibition of macromolecular synthesis.
  • Disruption of membrane potential and function.
  • Induction of cellular stress responses leading to apoptosis in bacteria .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pargamicin A possesses distinct physical and chemical properties that contribute to its functionality as an antibiotic:

  • Molecular Weight: Approximately 700 Da.
  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Sensitive to hydrolysis under certain conditions but stable when properly protected during synthesis.

These properties are essential for its formulation into therapeutic agents and influence its bioavailability and efficacy against target pathogens .

Applications: Scientific Uses

Pargamicin A has significant potential applications in scientific research and medicine:

  • Antibiotic Development: Its unique structure makes it a candidate for developing new antibiotics aimed at resistant bacterial strains.
  • Structure-Activity Relationship Studies: The ability to synthesize variants allows researchers to explore modifications that enhance efficacy or reduce toxicity.
  • Biological Evaluations: It serves as a model compound for studying mechanisms of action in non-ribosomal peptide antibiotics.
Discovery and Taxonomic Origin of Pargamicin A

Actinomycete Source Identification: Amycolatopsis sp. ML1-hF4 Strain Characterization

Pargamicin A was first isolated from the actinomycete strain ML1-hF4, identified as a novel member of the genus Amycolatopsis through polyphasic taxonomic analysis [1] [2]. This strain was isolated from terrestrial soil ecosystems, consistent with the typical habitat of rare actinomycetes that produce specialized metabolites. Strain ML1-hF4 exhibits morphological features characteristic of Amycolatopsis, including:

  • Aerial hyphae that fragment into rod-shaped elements
  • Substrate mycelia with yellowish-brown pigmentation
  • Absence of mycolic acids, a key chemotaxonomic marker distinguishing Amycolatopsis from morphologically similar Nocardia species [4] [9]

Physiological characterization revealed optimal growth at 28°C and pH 7.0–7.5, with carbon utilization profiles showing preferential assimilation of glucose and glycerol [1]. Crucially, bioactivity screening demonstrated potent antibacterial activity in culture extracts against Staphylococcus aureus (including MRSA) and vancomycin-resistant Enterococcus (VRE), prompting further investigation [1] [2].

Table 1: Taxonomic Profile of Pargamicin A-Producing Strain ML1-hF4

CharacteristicML1-hF4 Profile
GenusAmycolatopsis
Cell Wall TypeIV (meso-DAP⁠, arabinose, galactose)
Mycolic AcidsAbsent
Optimal Growth Temp28°C
Antibacterial SpectrumMRSA, VRE
16S rRNA Similarity99.2% to A. orientalis

Isolation Methodology from Culture Broth: Fermentation and Bioassay-Guided Fractionation

The production of pargamicin A employed a multi-stage fermentation process in a optimized liquid medium containing glucose (2.0%), soybean meal (1.5%), and inorganic salts (pH 7.2) [1] [2]. After 120 hours of aerobic fermentation at 28°C, the culture broth was processed through:

  • Primary separation: Centrifugation (8,000 × g, 15 min) to remove biomass
  • Adsorption chromatography: Broth supernatant adsorption onto Diaion HP-20 resin
  • Solvent elution: Stepwise elution with H₂O, 30% methanol, and 100% methanol
  • Bioactivity-guided fractionation: Antibacterial activity concentrated in the 100% methanol fraction against MRSA/VRE indicator strains [1]

Further purification employed reverse-phase HPLC (C18 column, 10–100% acetonitrile/water gradient) to yield pargamicin A as a white amorphous powder. Critical purification steps were monitored using MRSA growth inhibition assays, confirming retention of bioactivity throughout the isolation process [2] [7]. The final yield was approximately 15.7 mg/L of culture broth, consistent with typical secondary metabolite production levels in actinomycetes [1].

Table 2: Key Fermentation and Isolation Parameters

ParameterConditionSignificance
Fermentation Duration120 hoursPeak metabolite production
Carbon SourceGlucose (2.0%)Optimal growth and biosynthesis
Extraction ResinDiaion HP-20Hydrophobic metabolite adsorption
Active Eluent100% methanolSelective elution of pargamicin A
Final PurificationRP-HPLC (C18)>98% purity achievement

Phylogenetic Classification of the Producing Organism: Genomic and Chemotaxonomic Analysis

Genomic analysis of strain ML1-hF4 revealed characteristic features of Amycolatopsis:

  • A high GC content (68.7 mol%)
  • Genome size of approximately 9.1 Mb
  • Presence of type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters [4] [9]

Phylogenetic positioning was determined through 16S rRNA gene sequencing (1,421 bp, GenBank accession AB301648), showing 99.2% similarity to A. orientalis subsp. orientalis, but distinct enough to represent an uncharacterized species [1] [4]. Chemotaxonomic markers confirmed classification:

  • Major menaquinones: MK-9(H₄) (85%) and MK-9(H₆) (15%)
  • Cellular fatty acids: Iso-C₁₆:₀ (42.3%), anteiso-C₁₇:₀ (12.8%), and C₁₆:₀ (10.2%)
  • Phospholipids: Phosphatidylethanolamine, diphosphatidylglycerol, and phosphatidylinositol [4]

The strain's biosynthetic potential was evidenced by identification of a 58-kb NRPS cluster predicted to encode pargamicin biosynthesis. This cluster contains characteristic domains for piperazate (Piz) biosynthesis, including ornithine hydroxylase and N⁠⁠α-acyltransferase genes essential for forming the nonproteinogenic amino acid moieties in pargamicin A [9].

Properties

Product Name

Pargamicin A

IUPAC Name

16-benzyl-13-butan-2-yl-14,24-dihydroxy-3-(2-hydroxypropan-2-yl)-4,20-dimethyl-1,4,10,11,14,17,20,26-octazatricyclo[20.4.0.06,11]hexacosane-2,5,12,15,18,21-hexone

Molecular Formula

C34H52N8O9

Molecular Weight

716.8 g/mol

InChI

InChI=1S/C34H52N8O9/c1-7-20(2)27-32(48)40-24(14-11-15-35-40)31(47)39(6)28(34(3,4)50)33(49)41-25(17-22(43)18-36-41)30(46)38(5)19-26(44)37-23(29(45)42(27)51)16-21-12-9-8-10-13-21/h8-10,12-13,20,22-25,27-28,35-36,43,50-51H,7,11,14-19H2,1-6H3,(H,37,44)

InChI Key

RKUJJLKDDIAXRJ-UHFFFAOYSA-N

Synonyms

pargamicin A

Canonical SMILES

CCC(C)C1C(=O)N2C(CCCN2)C(=O)N(C(C(=O)N3C(CC(CN3)O)C(=O)N(CC(=O)NC(C(=O)N1O)CC4=CC=CC=C4)C)C(C)(C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.